molecular formula C17H17N5O B11578711 N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine

Cat. No.: B11578711
M. Wt: 307.35 g/mol
InChI Key: MVWDBCCMQPWOKV-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine: is a complex organic compound that features a triazine ring fused with a benzoxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amines and aldehydes under acidic or basic conditions.

    Benzylation: The triazine ring is then benzylated using benzyl chloride in the presence of a base like sodium hydroxide.

    Formation of Benzoxazole: The benzoxazole moiety is synthesized separately through a cyclization reaction involving o-aminophenol and a carboxylic acid derivative.

    Coupling Reaction: Finally, the benzoxazole and triazine intermediates are coupled together using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine: has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Material Science: Application in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-benzyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-1,3-benzoxazol-2-amine: is unique due to its specific combination of a triazine ring and a benzoxazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H17N5O

Molecular Weight

307.35 g/mol

IUPAC Name

N-(3-benzyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-1,3-benzoxazol-2-amine

InChI

InChI=1S/C17H17N5O/c1-2-6-13(7-3-1)10-22-11-18-16(19-12-22)21-17-20-14-8-4-5-9-15(14)23-17/h1-9H,10-12H2,(H2,18,19,20,21)

InChI Key

MVWDBCCMQPWOKV-UHFFFAOYSA-N

Canonical SMILES

C1NC(=NCN1CC2=CC=CC=C2)NC3=NC4=CC=CC=C4O3

Origin of Product

United States

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